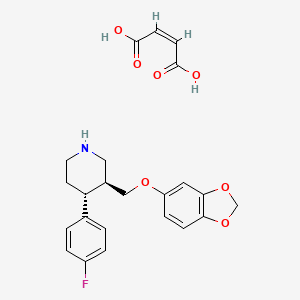

Paroxetine maleate

描述

Paroxetine maleate is a pharmaceutical compound used primarily as an antidepressant. It belongs to the class of selective serotonin reuptake inhibitors and is commonly prescribed for the treatment of major depressive disorder, anxiety disorders, obsessive-compulsive disorder, and post-traumatic stress disorder . This compound works by increasing the levels of serotonin in the brain, which helps improve mood and reduce anxiety .

准备方法

Synthetic Routes and Reaction Conditions

Paroxetine maleate is synthesized through a multi-step process. The synthesis begins with the reaction of 1-bromo-4-fluorobenzene with arecoline to form the racemic core structure. This intermediate is then subjected to enantiomeric resolution by esterification with menthol . The final step involves the reaction of paroxetine free base with maleic acid at a temperature below 40°C, using solvents such as alkanol or ketone .

Industrial Production Methods

In industrial settings, this compound is produced by reacting paroxetine free base with maleic acid in propan-2-ol, which is particularly suitable for preparing paroxetine 1:1 maleate Form A . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.

化学反应分析

Hydrolysis of Paroxetine Phenylcarbamate

-

The hydrolysis of paroxetine phenylcarbamate to paroxetine enables the reaction to be carried out in an easily controllable, robust, and reproducible manner on an industrial scale . The hydrolytic process generally requires milder reaction conditions and/or shorter times to achieve completion . The reaction proceeds essentially to completion, reducing local overheating caused by exothermic reactions on a solid surface, as well as problems with stirring, formation of insoluble complexes, and temperature control .

Metabolism of Paroxetine

-

Paroxetine is metabolized in the liver, primarily by cytochrome CYP2D6, with contributions from CYP3A4 and possibly other cytochrome enzymes . Genetic polymorphisms of the CYP2D6 enzyme can alter the pharmacokinetics of paroxetine, where poor metabolizers may experience increased adverse effects, while rapid metabolizers may have decreased therapeutic effects . The majority of a paroxetine dose is oxidized to a catechol metabolite, which is subsequently converted to glucuronide and sulfate metabolites via methylation and conjugation . The metabolites of paroxetine are considered inactive .

-

CYP2D6 metabolizes paroxetine via demethylation of the methylenedioxy group of methylenedioxyphenol . Paroxetine interacts with both cytochrome P450 family 2 subfamily C member 19 (CYP2C19) and cytochrome P450 family 3 subfamily A member 4 (CYP3A4) . It is also one of the most potent inhibitors of cytochrome P450 family 2 subfamily B and D member 6 CYP2D6 and CYP2B6 among SSRIs .

Binding and Interactions

-

Paroxetine is a highly potent and selective 5-HT uptake inhibitor that binds with high affinity to the serotonin transporter . It displays minimal affinity for α1-, α2- or β-adrenoceptors, 5-HT2A, 5-HT1A, D2 or H1 receptors at concentrations below 1000 nM, but displays weak affinity for muscarinic ACh receptors .

-

Paroxetine is stabilized at the central binding site by aromatic, ionic, non-ionic, hydrogen bonding, and cation-π interactions . The amine of the piperidine ring of paroxetine binds with Asp98 (3.5 Å) and also makes a cation-π interaction with Tyr95 of subsite A .

Salt Forms and Polymorphism

-

This compound can exist as a salt in which the ratio of paroxetine to maleic acid is either 1:1 or 2:1 . The 1:1 salt has been found to exist in two polymorphic forms, referred to as Form A and Form B . Preferred solvents for the preparation of this compound substantially free of impurities are alcohols such as propan-2-ol, or ketones such as methyl isobutylketone or acetone .

-

Paroxetine (1:1) Maleate Form A can be obtained by recrystallization from acetonitrile or ethanol . Paroxetine (1:1) Maleate Form B can be obtained by recrystallization of Form A from toluene or 3-pentanone .

科学研究应用

Paroxetine maleate is a specific salt form of paroxetine, a selective serotonin reuptake inhibitor (SSRI) . Paroxetine is used to treat various anxiety disorders, major depressive disorder (MDD), posttraumatic stress disorder, and vasomotor symptoms .

General Applications of Paroxetine

Paroxetine is effective in treating anxiety disorders, including generalized anxiety disorder (GAD), obsessive-compulsive disorder (OCD), social anxiety disorder (SAD), and panic disorder (PD) . Clinical trials have demonstrated paroxetine's effectiveness compared to placebo in reducing symptoms and avoidance associated with generalized social phobia . Paroxetine is also used to manage the symptoms of major depressive disorder . Clinical trials have proven the effectiveness of paroxetine for MDD . Additionally, paroxetine can treat posttraumatic stress disorder . Paroxetine has also proven effective in treating vasomotor symptoms, such as hot flashes and night sweats, in menopausal women and patients undergoing antiestrogenic cancer therapy .

Forms and Usage

Paroxetine is administered orally in solid-dose tablets, oral suspensions, or controlled-release tablets . The controlled-release formulation is designed to reduce the likelihood of nausea .

Adverse Reactions

作用机制

Paroxetine maleate enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin through the serotonin transporter (SERT) receptor . This inhibition increases the level of serotonin in the synaptic cleft, which helps alleviate symptoms of depression and anxiety . The compound is highly selective for serotonin reuptake and has minimal effects on other neurotransmitters .

相似化合物的比较

Paroxetine maleate is compared with other selective serotonin reuptake inhibitors such as citalopram, escitalopram, fluoxetine, fluvoxamine, and sertraline . While all these compounds share a similar mechanism of action, this compound is unique in its high potency and selectivity for serotonin reuptake inhibition . It is also known for its higher likelihood of causing withdrawal effects upon cessation .

List of Similar Compounds

- Citalopram

- Escitalopram

- Fluoxetine

- Fluvoxamine

- Sertraline

This compound stands out due to its specific pharmacokinetic properties and its effectiveness in treating a wide range of mood disorders .

生物活性

Paroxetine maleate is a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of various psychiatric disorders, including depression, anxiety disorders, and obsessive-compulsive disorder (OCD). This article delves into its biological activity, mechanisms of action, pharmacokinetics, clinical efficacy, and relevant case studies.

This compound exerts its therapeutic effects primarily by inhibiting the reuptake of serotonin (5-HT) at the presynaptic neuron. This inhibition increases serotonin levels in the synaptic cleft, which is crucial for mood regulation and anxiety relief. Paroxetine has been shown to be a more potent inhibitor of serotonin reuptake compared to other SSRIs such as fluoxetine and citalopram .

Affinity for Receptors

- Serotonin Transporter (SERT): High affinity (K_i = 0.05 nM) for SERT.

- Other Receptors: Minimal affinity for adrenergic receptors (α1, α2, β), dopamine receptors (D1, D2), and histamine receptors (H1). Weak affinity for muscarinic acetylcholine receptors (K_i = 42 nM) .

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract with a bioavailability ranging from 30% to 60% due to first-pass metabolism. The peak plasma concentration is typically reached within 2 to 8 hours after oral administration. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2D6), with genetic polymorphisms affecting its metabolism .

| Parameter | Value |

|---|---|

| Bioavailability | 30% - 60% |

| Time to C_max | 2 - 8 hours |

| Protein Binding | ~95% |

| Volume of Distribution | High |

| Elimination Half-life | Approximately 24 hours |

Clinical Efficacy

Numerous studies have demonstrated the efficacy of paroxetine in treating various conditions:

- Generalized Social Anxiety Disorder:

- Obsessive-Compulsive Disorder:

- Irritable Bowel Syndrome:

Adverse Effects

While paroxetine is generally well-tolerated, some common adverse effects include:

- Headache (37.2%)

- Delayed ejaculation (36%)

- Somnolence (26.6%)

- Nausea (25.5%)

These side effects were reported at higher rates than in placebo groups but were mostly mild to moderate in intensity .

Case Studies

- Case Study on IBS:

- Long-term Efficacy in Social Anxiety:

常见问题

Basic Research Questions

Q. What are the key pharmacokinetic parameters of paroxetine maleate in human studies, and how are they methodologically determined?

- Answer: Pharmacokinetic (PK) parameters such as bioavailability, half-life (), and maximum plasma concentration () are typically assessed using high-performance liquid chromatography (HPLC) with deuterated internal standards (e.g., Paroxetine-6D maleate). For instance, a 2021 study achieved a lower limit of quantification (LLOQ) of 1 ng/mL in human plasma, with retention times of 1.6 min for paroxetine and 1.7 min for its internal standard . Key methodological considerations include:

- Dosing regimen: Single-dose vs. steady-state administration.

- Sample collection: Plasma samples collected at intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose).

- Validation: Linearity (e.g., ), precision, and accuracy checks per FDA guidelines.

Q. How do different salt forms (e.g., maleate vs. hydrochloride) of paroxetine influence experimental outcomes in preclinical models?

- Answer: Salt forms affect solubility, stability, and bioavailability. For example:

- This compound () has higher aqueous solubility than the hydrochloride form, impacting dissolution rates in gastrointestinal fluid simulations .

- Methodological steps:

Conduct comparative dissolution studies using USP apparatus.

Assess stability under accelerated conditions (e.g., 40°C/75% RH).

Use cell-based models (e.g., Caco-2 monolayers) to compare permeability.

- Clinical trials comparing salt forms should adhere to PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to ensure rigor .

Q. What in vitro models are validated for studying paroxetine's serotonin reuptake inhibition (SSRI) activity?

- Answer: Common models include:

- Cell lines: Human neuroblastoma (e.g., SH-SY5Y) or rat pheochromocytoma (PC12) cells transfected with serotonin transporters (SERT).

- Functional assays: Radioligand binding (H-paroxetine displacement) or fluorescence-based uptake assays (e.g., using 5-HT-BODIPY).

- Key parameters: IC values (typically 0.1–1 nM for paroxetine) and selectivity over norepinephrine/dopamine transporters (NET/DAT) .

Advanced Research Questions

Q. How can researchers address discrepancies between preclinical and clinical efficacy data for this compound?

- Answer: Discrepancies often arise from interspecies metabolic differences or publication bias. Mitigation strategies include:

- Systematic reviews: Use PRISMA guidelines to identify unpublished data (e.g., the 2015 paroxetine scandal, where adolescent trial data were selectively reported ).

- In silico modeling: Physiologically based pharmacokinetic (PBPK) models to extrapolate animal data to humans.

- Dose adjustment: Account for differences in cytochrome P450 (CYP2D6) metabolism between rodents and humans.

Q. What are best practices for designing randomized controlled trials (RCTs) evaluating this compound in comorbid conditions (e.g., functional dyspepsia)?

- Answer: A 2009 RCT combined paroxetine (10 mg/day) with trimebutine maleate (200 mg TID) for 4 weeks, achieving 88.14% efficacy. Key design elements:

- Blinding: Double-blind, placebo-controlled protocols.

- Outcome measures: Validated symptom scales (e.g., Likert scales for abdominal pain, bloating).

- Statistical power: Sample size calculation (e.g., powered to detect 15% difference with ) .

Q. What bioanalytical methods optimize paroxetine quantification in complex matrices (e.g., brain tissue)?

- Answer: Advanced methods include:

- LC-MS/MS: Enhances sensitivity (LLOQ < 0.5 ng/mL) and specificity.

- Microdialysis: Coupled with HPLC for real-time brain extracellular fluid monitoring.

- Validation: Adhere to EMA guidelines for matrix effects, recovery (>85%), and carryover .

Q. How can meta-analytical techniques resolve contradictory findings in paroxetine's therapeutic outcomes?

- Answer: Contradictions (e.g., efficacy vs. suicidality risk) require:

属性

IUPAC Name |

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO3.C4H4O4/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;5-3(6)1-2-4(7)8/h1-6,9,14,17,21H,7-8,10-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIUZSKXSWGSRU-QXGDPHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61869-08-7 (Parent), 110-16-7 (Parent) | |

| Record name | Paroxetine maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064006446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9042590 | |

| Record name | Paroxetine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64006-44-6 | |

| Record name | Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-, (3S,4R)-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64006-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paroxetine maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064006446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paroxetine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Paroxetine maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAROXETINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F726G2563Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。